4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride
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Overview
Description
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride is a synthetic compound that features a deuterated methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and deuterated methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automation: Employing automated systems to monitor and control reaction parameters.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)-1-(3-pyridyl)-1-butanone: A non-deuterated analog with similar structural features.
4-(Methyl-d3-amino)-1-(2-pyridyl)-1-butanone: A compound with a different position of the pyridine ring.
Uniqueness
The presence of the deuterated methyl group in 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride can influence its chemical properties, such as stability and reactivity, making it unique compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIDUFQYHRMPR-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662092 |
Source
|
Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189727-40-9 |
Source
|
Record name | 4-[(~2~H_3_)Methylamino]-1-(pyridin-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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